1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H9BrClFO2 This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone
Preparation Methods
The synthesis of 1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluoromethoxylation: The addition of a fluoromethoxy group to the aromatic ring.
Ketone Formation: The final step involves the formation of the ketone group through oxidation or other suitable reactions.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and reducing or oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its halogenated structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through its halogen and ketone functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one include other halogenated aromatic ketones such as:
- 1-Bromo-1-(2-chloro-3-methoxyphenyl)propan-2-one
- 1-Bromo-1-(2-chloro-4-fluorophenyl)propan-2-one
- 1-Bromo-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one
These compounds share similar structural features but differ in the specific halogen or alkoxy groups attached to the phenyl ring
Properties
Molecular Formula |
C10H9BrClFO2 |
---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
1-bromo-1-[2-chloro-3-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrClFO2/c1-6(14)9(11)7-3-2-4-8(10(7)12)15-5-13/h2-4,9H,5H2,1H3 |
InChI Key |
HZCZUBFSLDPULV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)OCF)Cl)Br |
Origin of Product |
United States |
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